molecular formula C16H12N4O3S B2741444 N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide CAS No. 377759-98-3

N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide

Cat. No.: B2741444
CAS No.: 377759-98-3
M. Wt: 340.36
InChI Key: PYHJJOQYRGDXHJ-UHFFFAOYSA-N
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Description

N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide is a complex heterocyclic compound that features a benzothiazole moiety, a pyrroline ring, and a furan carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole and furan moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their unique properties and applications.

Mechanism of Action

The mechanism of action of N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide is unique due to its multi-functional structure, which combines the properties of benzothiazole, pyrroline, and furan moieties.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c17-14-13(16-18-9-4-1-2-6-12(9)24-16)10(21)8-20(14)19-15(22)11-5-3-7-23-11/h1-7,17,21H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHDVACJUGRHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1NC(=O)C2=CC=CO2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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